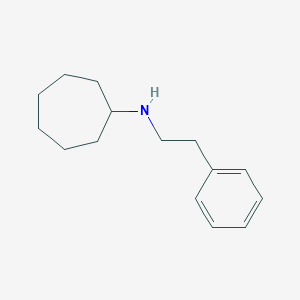
N-(2-phenylethyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)cycloheptanamine, also known as cycloheptamine or SCH-5472, is a chemical compound that belongs to the family of cycloalkylamines. It is a psychoactive drug that has been studied for its potential therapeutic applications in neuroscience research.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)cycloheptanamine involves its binding to the sigma-1 receptor, which modulates the activity of various neurotransmitter systems. This receptor is involved in the regulation of calcium homeostasis, which is critical for neuronal function and survival.
Biochemical and Physiological Effects:
N-(2-phenylethyl)cycloheptanamine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and attention. It has also been shown to enhance cognitive function and memory consolidation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-phenylethyl)cycloheptanamine in lab experiments include its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on N-(2-phenylethyl)cycloheptanamine. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of research is the development of more selective sigma-1 receptor ligands that can be used to study the specific physiological and biochemical effects of this receptor.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)cycloheptanamine involves the reaction of cycloheptanone with phenethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-(2-phenylethyl)cycloheptanamine has been studied for its potential applications in neuroscience research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including ion channels, neurotransmitter release, and apoptosis.
Propriétés
Nom du produit |
N-(2-phenylethyl)cycloheptanamine |
|---|---|
Formule moléculaire |
C15H23N |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
N-(2-phenylethyl)cycloheptanamine |
InChI |
InChI=1S/C15H23N/c1-2-7-11-15(10-6-1)16-13-12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2 |
Clé InChI |
BPURAXITHIRCRC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCCC2=CC=CC=C2 |
SMILES canonique |
C1CCCC(CC1)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)




![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)